![molecular formula C13H12FN3O B5570172 N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzamide](/img/structure/B5570172.png)
N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzamide and its derivatives involves multiple steps, including condensation reactions, fluorination, and the use of specific catalysts to achieve high yields and selectivity. For example, a formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride, in the presence of CuI and LiOH, leads to the production of fluorescent 1-amino-2,3-naphthalic anhydrides in good yields. This multistep process includes nitrogen-centered radical generation and benzylic radical addition to the amide carbonyl oxygen, resulting in complex derivatives with potential applications in fluorescence-based techniques and materials science (Lu et al., 2022).
Scientific Research Applications
Fungicidal Activities
Research indicates that derivatives of 2-benzoyl pyrimidine, which share a core structure with N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzamide, have been designed and synthesized for their interior fungicidal activities. Certain compounds within this family exhibit comparable fungicidal activity against cucumber powdery mildew to reference substances like metrafenone, suggesting potential agricultural applications (Q. Lü et al., 2015).
Receptor Antagonism for Therapeutic Uses
Some derivatives closely related to N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzamide have been identified as potent metabotropic glutamate receptor 1 (mGluR1) antagonists. These compounds demonstrate excellent subtype selectivity and pharmacokinetic profiles in rats, alongside potent antipsychotic-like effects in several animal models, highlighting their potential in neuropharmacology and as candidates for PET tracer development to elucidate mGluR1 functions in humans (A. Satoh et al., 2009).
Imaging in Positron Emission Tomography (PET)
Derivatives have been synthesized for PET imaging of metabotropic glutamate receptor type 1 (mGluR1) in rodent brain, showcasing the importance of these compounds in non-invasive brain imaging techniques. These studies provide insights into brain function and the potential to study various neurological conditions (Masayuki Fujinaga et al., 2012).
Development of Novel Compounds with Biological Activities
The synthesis of pyrido[2,3-d]pyrimidine derivatives, incorporating elements of the core structure of N-(4,6-dimethyl-2-pyrimidinyl)-4-fluorobenzamide, has shown significant anticonvulsant and antidepressant activities. These compounds offer a basis for the development of new therapeutic agents, indicating the versatility of the core structure in medicinal chemistry (Hong-jian Zhang et al., 2016).
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-7-9(2)16-13(15-8)17-12(18)10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIUTPJXOLQYJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethylpyrimidin-2-yl)-4-fluorobenzamide |
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